molecular formula C8H11F3O2 B3033629 4-Butoxy-1,1,1-trifluorobut-3-en-2-one CAS No. 109317-78-4

4-Butoxy-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B3033629
CAS No.: 109317-78-4
M. Wt: 196.17 g/mol
InChI Key: JMCLSTURONLRIB-GQCTYLIASA-N
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Description

4-Butoxy-1,1,1-trifluorobut-3-en-2-one, also known as this compound, is a fluorinated organic compound with a broad range of applications in the laboratory. It is a colorless liquid at room temperature and has a boiling point of 104 °C. The compound has a low vapor pressure and low water solubility, making it an ideal choice for a variety of chemical reactions. This compound has a high flash point, low flammability and high dielectric constant, making it a useful solvent for many chemical reactions.

Scientific Research Applications

Synthesis of Heterocycles

  • Synthesis of Trifluoromethylpyrroles and Related Heterocycles: The compound 4-Butoxy-1,1,1-trifluorobut-3-en-2-one has been used in synthesizing trifluoromethylpyrroles and other bicyclic heteroaromatics. This is achieved through cyclisations involving simple dehydration or decarboxylation, demonstrating its utility in heterocyclic chemistry (Andrew & Mellor, 2000).

Synthesis of Trifluoromethyl-substituted Compounds

  • Formation of Trifluoromethyl-substituted Aromatics and Pyran-4-ones: This compound is involved in cyclocondensation reactions with 1,3-bis(trimethylsilyloxy)-1,3-butadienes, leading to the formation of various trifluoromethyl-substituted compounds like salicylates, phenols, and pyran-4-ones. The reactions show good regioselectivity, indicating its importance in selective organic synthesis (Bunescu et al., 2009).

Creation of Advanced Materials

  • Development of Homogeneous Zirconia- and Hafnia-Silica Materials: Utilizing similar compounds like tris(tert-butoxy)siloxy complexes, researchers have created homogeneous zirconia-silica and hafnia-silica materials. These materials are produced pyrolytically at low temperatures, highlighting the potential of related compounds in the development of new materials (Terry, Lugmair, & Tilley, 1997).

Formation of Quinolines

  • Synthesis of 2-(Trifluoromethyl)quinolines: The compound is used in the synthesis of 2-(trifluoromethyl)quinolines, showcasing its role in the formation of significant organic structures. This involves a series of reactions like deprotonation, condensation, and cyclization (Keller & Schlosser, 1996).

Tribological Applications

  • Interaction with Oxidized Iron in Lubricants: In tribology, the related compound tributyl phosphite, when interacting with oxidized iron, forms a low shear strength graphitic layer. This study can offer insights into the behavior of similar compounds in lubricant additives and surface chemistry (Gao et al., 2004).

Liquid Crystal Polymers

  • Engineering of Liquid Crystal Polymers: The compound is involved in the synthesis of liquid crystal polymers, demonstrating its applicability in material science and polymer chemistry (Percec, Wang, & Lee, 1991).

Safety and Hazards

The safety information for 4-Butoxy-1,1,1-trifluorobut-3-en-2-one indicates that it has the following hazard statements: H302, H315, H320, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P302+P352, P280, P305+P351+P338 , which provide guidance on how to handle the compound safely .

Mechanism of Action

Mode of Action

This reaction is useful for peptide synthesis .

Action Environment

The action of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one is influenced by environmental factors. It is a colorless to yellow liquid that has a boiling point of 85-87 °C and a melting point of -55 °C. Therefore, it can be stored in a cool, dry, well-ventilated area away from incompatible substances .

Properties

IUPAC Name

(E)-4-butoxy-1,1,1-trifluorobut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c1-2-3-5-13-6-4-7(12)8(9,10)11/h4,6H,2-3,5H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCLSTURONLRIB-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109317-78-4, 120407-73-0
Record name (3E)-4-butoxy-1,1,1-trifluorobut-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Butoxy-1,1,1-trifluoro-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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